

Physical and chemical properties of Methyl 2-methyl-1H-indole-6-carboxylate

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Compound of Interest

Compound Name: Methyl 2-methyl-1H-indole-6-carboxylate

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An In-depth Technical Guide to Methyl 2-methyl-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Methyl 2-methyl-1H-indole-6-carboxylate**. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide valuable context and predictive insights.

Chemical Identity

Identifier	Value
IUPAC Name	methyl 2-methyl-1H-indole-6-carboxylate
CAS Number	184150-96-7[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₂ [1]
Molecular Weight	189.22 g/mol [1]
Canonical SMILES	<chem>CC1=CC2=C(C=C1C(=O)OC)NC=C2</chem>
InChI Key	Not available

Physical Properties

Direct experimental data for the physical properties of **Methyl 2-methyl-1H-indole-6-carboxylate** are not readily available in the surveyed literature. However, the properties of structurally similar indole-6-carboxylates can provide an estimation. For instance, Methyl indole-6-carboxylate (CAS 50820-65-0), which lacks the 2-methyl group, has a reported melting point of 76-80 °C.[2] The introduction of a methyl group at the 2-position may slightly alter the crystal lattice and intermolecular interactions, thus influencing the melting point.

Property	Estimated Value / Comparison
Melting Point	Not experimentally determined. Likely a solid at room temperature. For comparison, Methyl indole-6-carboxylate melts at 76-80 °C.[2]
Boiling Point	Not experimentally determined.
Solubility	Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated.
Appearance	Likely a crystalline solid.

Chemical Properties and Reactivity

The chemical reactivity of **Methyl 2-methyl-1H-indole-6-carboxylate** is dictated by the indole nucleus, the methyl group at the 2-position, and the methyl ester at the 6-position.

- Indole Nucleus:** The indole ring system is generally electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the methyl group at C2 may sterically hinder reactions at C3 to some extent. The N-H proton is weakly acidic and can be deprotonated with a strong base.
- Methyl Ester Group:** The ester functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced to an alcohol or react with nucleophiles.

Spectral Data

Specific spectral data for **Methyl 2-methyl-1H-indole-6-carboxylate** is not available. However, the expected spectral characteristics can be inferred from related structures. Below are the predicted and comparative spectral data.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons on the indole ring, a singlet for the C2-methyl group, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ester group.
- ^{13}C NMR: The spectrum will display signals for the eleven carbon atoms, including the two methyl carbons, the carbonyl carbon of the ester, and the eight carbons of the indole ring system.

Reference Spectral Data for a Closely Related Analog: Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate[3]

A study by Bellavita et al. (2022) provides detailed spectral data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate, which can serve as a valuable reference.

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
δ 8.34 (brs, 1H, NH)	δ 166.1 (C=O)
δ 7.94 (d, J = 9 Hz, 1H)	δ 144.2
δ 7.45 (d, J = 1.8 Hz, 1H)	δ 135.2
δ 7.31 (dd, J = 9 Hz, 1.8 Hz, 1H)	δ 126.0
δ 3.92 (s, 3H, OCH ₃)	δ 125.0
δ 2.73 (s, 3H, CH ₃)	δ 122.7
δ 115.7	
δ 113.4	
δ 104.9	
δ 50.9 (OCH ₃)	
δ 14.2 (CH ₃)	

High-Resolution Mass Spectrometry (HRMS) of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate:[3]

- ESI-MS: m/z 289.9782 [M+Na]⁺ (calculated for C₁₁H₁₀BrNO₂Na: 289.9787)

4.2. Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 2-methyl-1H-indole-6-carboxylate** is expected to exhibit characteristic absorption bands:

- N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.
- C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
- C=O Stretch (ester): A strong absorption band around 1700-1725 cm⁻¹.
- C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

- C-O Stretch (ester): Bands in the 1000-1300 cm^{-1} region.

Experimental Protocols

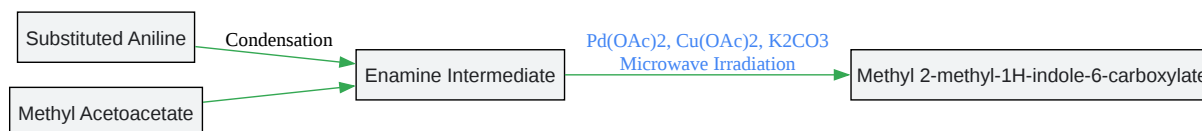
5.1. Synthesis

A specific, validated experimental protocol for the synthesis of **Methyl 2-methyl-1H-indole-6-carboxylate** is not detailed in the available literature. However, a plausible synthetic route can be adapted from the palladium-catalyzed intramolecular oxidative coupling method reported for the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives.[3]

Exemplary Protocol (adapted from Bellavita et al., 2022):

This protocol describes the synthesis of a related indole derivative and can be considered a starting point for the synthesis of the title compound.

Reaction Scheme:



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Caption: Proposed synthetic pathway for **Methyl 2-methyl-1H-indole-6-carboxylate**.

Step 1: Synthesis of the Enamine Intermediate

- To a solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., toluene), add methyl acetoacetate (1.1 equivalents).
- Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., p-toluenesulfonic acid).
- Reflux the mixture with a Dean-Stark apparatus to remove water.

- Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude enamine intermediate by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Intramolecular Oxidative Coupling

- In a microwave reaction vessel, combine the enamine intermediate (1 equivalent), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.1 equivalents), copper(II) acetate ($\text{Cu}(\text{OAc})_2$, 1 equivalent), and potassium carbonate (K_2CO_3 , 2.5 equivalents).
- Add a suitable solvent such as N,N-dimethylformamide (DMF).
- Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 60 °C) for a designated time.
- Monitor the progress of the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **Methyl 2-methyl-1H-indole-6-carboxylate**.

5.2. Purification and Analysis

- Purification: The primary method for purification is flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
- Analysis: The purity and identity of the compound can be confirmed by ^1H NMR, ^{13}C NMR, mass spectrometry, and High-Performance Liquid Chromatography (HPLC).

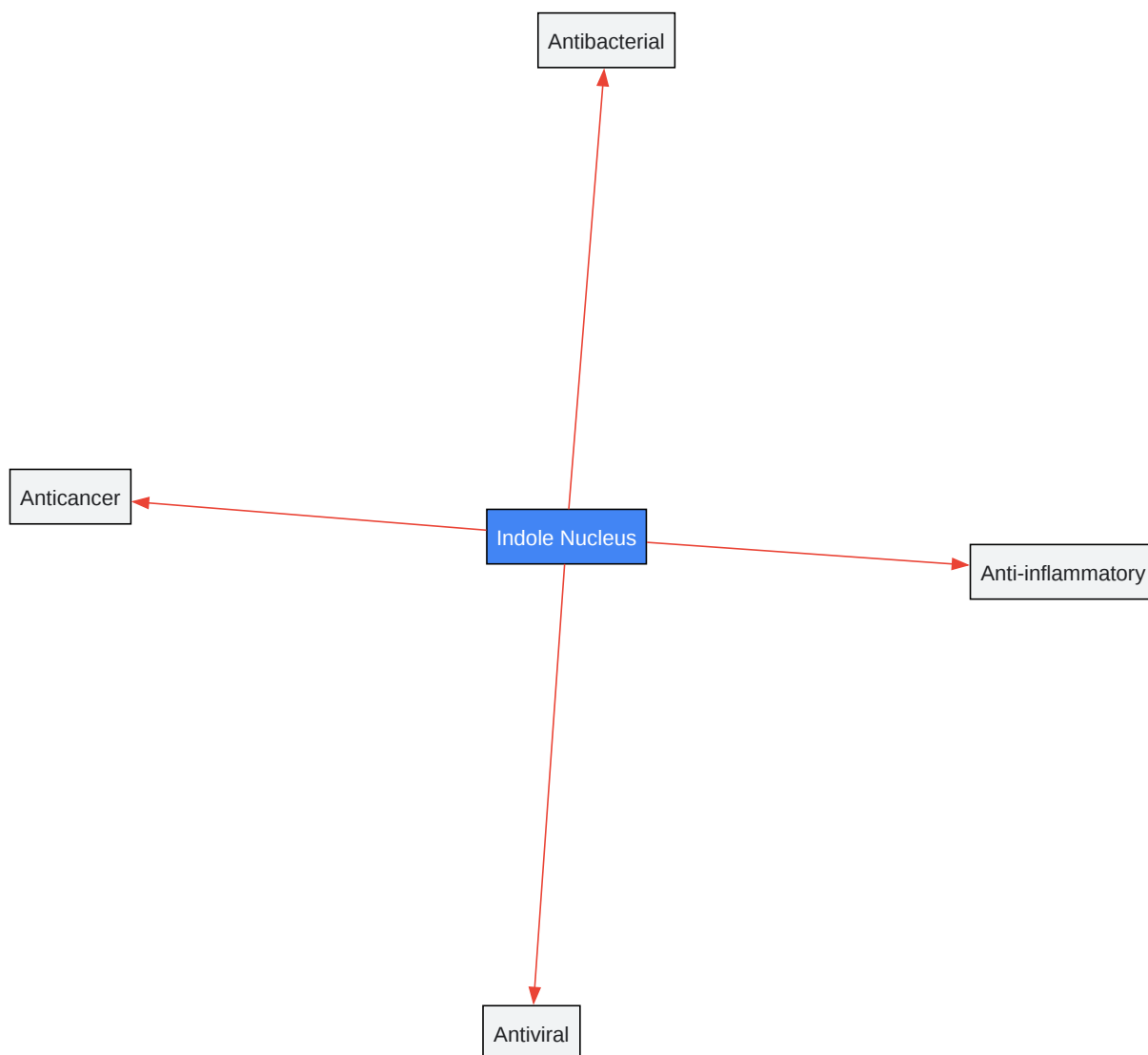
Biological Activity and Potential Applications

While no specific biological activities have been reported for **Methyl 2-methyl-1H-indole-6-carboxylate**, the indole scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.^[4] Derivatives of indole are known to exhibit a wide range of pharmacological effects, including but not limited to:

- Anticancer
- Antiviral
- Antibacterial
- Antifungal
- Anti-inflammatory
- Anticonvulsant

The specific substitution pattern of **Methyl 2-methyl-1H-indole-6-carboxylate** makes it an interesting candidate for further investigation in drug discovery programs. The methyl group at the 2-position and the methyl ester at the 6-position could modulate the pharmacokinetic and pharmacodynamic properties compared to other indole derivatives.

Logical Relationship of Indole Core to Biological Activity:



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Caption: The versatile indole scaffold is a key component in many biologically active compounds.

Conclusion

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation based on its chemical structure and data from closely related analogs. The outlined synthetic strategy and predicted spectral characteristics offer a starting point for researchers interested in synthesizing and characterizing this compound. Further investigation is warranted to elucidate its precise physical, chemical, and biological properties.

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